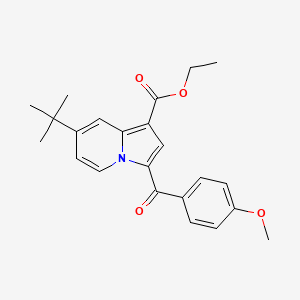
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxybenzoyl group, and an indolizinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate typically involves multiple steps. One common method includes the reaction of 7-tert-butylindolizine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 7-tert-butyl-3-(4-methoxybenzoyl)indolizine, which is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 7-tert-butyl-3-(4-hydroxybenzoyl)-1-indolizinecarboxylate
- Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate
- Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate
Uniqueness
Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate is unique due to the presence of the methoxy group on the benzoyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Numéro CAS |
853329-66-5 |
|---|---|
Formule moléculaire |
C23H25NO4 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
ethyl 7-tert-butyl-3-(4-methoxybenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-6-28-22(26)18-14-20(21(25)15-7-9-17(27-5)10-8-15)24-12-11-16(13-19(18)24)23(2,3)4/h7-14H,6H2,1-5H3 |
Clé InChI |
PIQCXTKAJQFJGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


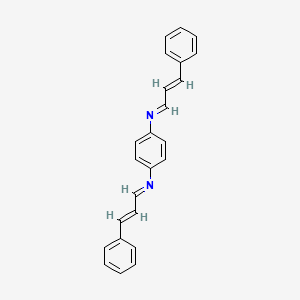
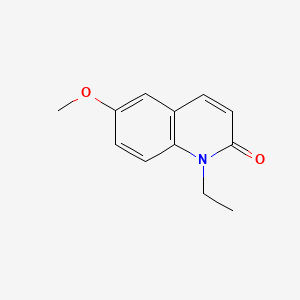
![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)

![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)
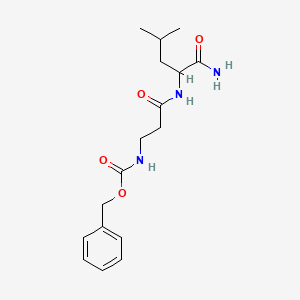
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)


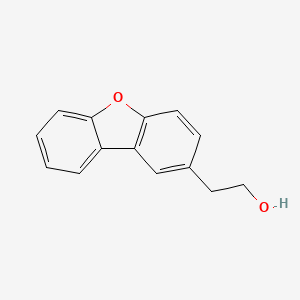

![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)

